molecular formula C6H7ClO5 B12659113 Dimethyl chlorooxosuccinate CAS No. 35073-82-6

Dimethyl chlorooxosuccinate

Cat. No.: B12659113
CAS No.: 35073-82-6
M. Wt: 194.57 g/mol
InChI Key: HQOMJNUPLXPBNB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl chlorooxosuccinate can be synthesized through the chlorination of dimethyl oxosuccinate. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the oxosuccinate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor system to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl chlorooxosuccinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form higher oxidation state products.

    Reduction Reactions: Reduction of this compound can lead to the formation of dimethyl oxosuccinate.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted succinates, depending on the nucleophile used.

    Oxidation Reactions: Products may include higher oxidation state compounds, such as carboxylic acids.

    Reduction Reactions: Products include reduced forms of the original compound, such as dimethyl oxosuccinate.

Scientific Research Applications

Dimethyl chlorooxosuccinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of dimethyl chlorooxosuccinate involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group, allowing for substitution reactions to occur. The ester groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of succinic acid derivatives. The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl oxosuccinate: Lacks the chloro group and has different reactivity.

    Diethyl chlorooxosuccinate: Similar structure but with ethyl ester groups instead of methyl.

    Chlorosuccinic acid: Contains a chloro group but lacks ester groups.

Uniqueness

Dimethyl chlorooxosuccinate is unique due to the presence of both chloro and ester groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

35073-82-6

Molecular Formula

C6H7ClO5

Molecular Weight

194.57 g/mol

IUPAC Name

dimethyl 2-chloro-3-oxobutanedioate

InChI

InChI=1S/C6H7ClO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3H,1-2H3

InChI Key

HQOMJNUPLXPBNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)C(=O)OC)Cl

Origin of Product

United States

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